N-(4-fluorophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a (2-fluorophenyl)methanesulfonyl group and at the 1-position with an acetamide moiety linked to a 4-fluorophenyl ring. The sulfonyl bridge and fluorinated aromatic groups likely enhance its pharmacokinetic properties, including metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKHETGLTUNZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to further reactions, including sulfonylation and indole formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-fluorophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the indole core, sulfonyl/amide linkages, and aromatic rings. Key examples include:
Key Observations:
- Substituent Diversity : Fluorine is a common substituent in analogs (e.g., 4-fluorophenyl in ), likely improving lipophilicity and binding interactions. Chloro and trifluoromethyl groups () may enhance electronic effects or steric bulk .
- Sulfonyl vs.
- Synthesis Yields : Yields for analogs range widely (6–81%), influenced by substituent reactivity and purification methods (e.g., automated HPLC in ) .
Pharmacological and Physical Properties
- Melting Points : Analogs with rigid substituents (e.g., 4-Chlorobenzoyl in ’s 10j) exhibit higher melting points (192–194°C) compared to less symmetric structures (e.g., 153°C for 10m in ) .
- Bioactivity : Indole derivatives with sulfonamide or benzoyl groups () are frequently explored for anticancer or enzyme inhibitory activity. For example, 10j () shows dual Bcl-2/Mcl-1 inhibition, while trifluoroacetyl-substituted 4f () was evaluated via pLDH assays .
Unique Features of the Target Compound
- Dual Fluorination: The 2-fluorophenylmethanesulfonyl and 4-fluorophenyl groups may synergistically enhance target selectivity and metabolic stability compared to mono-fluorinated analogs (e.g., ) .
Biological Activity
N-(4-fluorophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C23H18F2N2O3S and a molecular weight of 442.46 g/mol. Its structure includes:
- Indole moiety : Known for its role in various biological activities.
- Fluorinated phenyl groups : These enhance the compound's stability and biological activity.
- Methanesulfonyl group : This functional group is often associated with increased solubility and bioactivity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The fluorinated groups contribute to its binding affinity, potentially modulating pathways related to cell proliferation, inflammation, and apoptosis.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting various cancer cell lines, including:
- A549 (lung cancer) : Exhibited significant growth inhibition with an IC50 value indicating effective cytotoxicity.
- MCF-7 (breast cancer) : Demonstrated strong apoptotic effects on MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It showed effective inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study reported that the compound inhibited cell proliferation in various cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
- Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its anticancer efficacy .
-
Antimicrobial Activity :
- In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparative Data Table
Q & A
Q. Optimization Tips :
- Yield Improvement : Use continuous flow reactors for precise temperature control during sulfonylation .
- Purity : Employ HPLC for purification, especially to remove unreacted intermediates .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and functional groups (e.g., fluorophenyl, sulfonyl) .
- X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles, critical for validating stereochemistry .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 455.12) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from:
- Tautomerism : Indole NH tautomerization can alter NMR signals; use DMSO-d₆ to stabilize tautomers .
- Impurities : Cross-validate with HPLC-MS to identify byproducts .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
Advanced: What strategies improve solubility and stability in biological assays?
Answer:
- Solubility :
- Introduce hydrophilic groups (e.g., PEG linkers) at the acetamide moiety without disrupting pharmacophores .
- Use co-solvents like DMSO (≤1% v/v) in aqueous buffers .
- Stability :
Basic: What are the primary biological targets and methods to study binding interactions?
Answer:
- Targets : Sulfonamide derivatives often inhibit enzymes (e.g., carbonic anhydrase) or bind GPCRs .
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., PDB ID 1JD0) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., Kd values) in real-time .
Advanced: How to address low yield in the sulfonylation step?
Answer:
- Catalyst Optimization : Replace triethylamine with DMAP for enhanced nucleophilicity .
- Solvent Choice : Use dichloromethane instead of THF to reduce side reactions .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic degradation .
Basic: What chemical reactions are feasible for derivatization, and how are they applied?
Answer:
- Oxidation : Convert indole to oxindole using H₂O₂/Fe²⁺, useful for probing metabolic stability .
- Nucleophilic Substitution : Replace sulfonyl groups with amines (e.g., piperazine) to enhance blood-brain barrier penetration .
- Reduction : LiAlH₄ reduces acetamide to amine for SAR studies .
Advanced: How to validate thermal stability for formulation studies?
Answer:
- Differential Scanning Calorimetry (DSC) : Determine melting point (Tm) and glass transition temperature (Tg). A Tm >150°C suggests suitability for solid dosages .
- Thermogravimetric Analysis (TGA) : Assess decomposition onset; <5% mass loss at 100°C indicates stability .
Advanced: What computational tools predict metabolic pathways and toxicity?
Answer:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and hERG inhibition .
- Metabolite Identification : Combine molecular dynamics (GROMACS) with LC-MS/MS to track in vitro metabolites .
Basic: How to compare this compound with structurally similar analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
